molecular formula C9H7BrN2O3 B14900264 2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid

2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B14900264
M. Wt: 271.07 g/mol
InChI Key: MQVVAWXAQKMFAT-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Debrominated or hydrogenated products.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    7-Methoxy-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the bromine atom, potentially altering its chemical properties and applications.

Uniqueness

The combination of bromine and methoxy groups in 2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid makes it unique, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

2-bromo-7-methoxy-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C9H7BrN2O3/c1-15-6-3-4(8(13)14)2-5-7(6)12-9(10)11-5/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

MQVVAWXAQKMFAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=C(N2)Br)C(=O)O

Origin of Product

United States

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